molecular formula C16H11F3N4S B3925916 5-phenyl-4-{[2-(trifluoromethyl)benzylidene]amino}-4H-1,2,4-triazole-3-thiol

5-phenyl-4-{[2-(trifluoromethyl)benzylidene]amino}-4H-1,2,4-triazole-3-thiol

Cat. No. B3925916
M. Wt: 348.3 g/mol
InChI Key: ZXCRDFBUXNDEIX-KEBDBYFISA-N
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Description

“5-phenyl-4-{[2-(trifluoromethyl)benzylidene]amino}-4H-1,2,4-triazole-3-thiol” is a chemical compound with the linear formula C16H11F3N4S . It has a molecular weight of 348.352 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The basic nucleus 4-(amino)-5-phenyl-l-4H-1,2,4-triazole-3-thiol was prepared by cyclisation of potassium dithiocarbazinate with hydrazine hydrate using water as solvent under reflux condition for 3-4 h . The compound which has been synthesized successfully was subjected to addition reaction with different aldehydes to synthesize Schiff bases .


Molecular Structure Analysis

The molecular structure of this compound includes a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The presence of the trifluoromethyl group and the benzylidene group at specific positions in the molecule is also noteworthy .

Mechanism of Action

Target of Action

The primary targets of the compound “5-phenyl-4-{[2-(trifluoromethyl)benzylidene]amino}-4H-1,2,4-triazole-3-thiol” are currently unknown. The compound is a part of a collection of rare and unique chemicals provided to early discovery researchers

Mode of Action

Compounds with similar structures, such as 1,2,4-triazoles, have been known to interact with various biological targets, leading to changes in cellular functions .

Biochemical Pathways

Without specific target information, it’s challenging to summarize the affected biochemical pathways and their downstream effects. 1,2,4-triazoles, which share a similar structure, are known to be involved in a variety of biochemical pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its bioavailability, half-life, metabolism, and excretion patterns remain to be investigated. It’s worth noting that the compound’s solubility in organic solvents like ether, ethanol, and dichloromethane could potentially influence its absorption and distribution .

Result of Action

The specific molecular and cellular effects of this compound’s action are currently unknown due to the lack of target identification and mechanistic studies. Compounds with similar structures have been reported to exhibit various biological activities .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, its solubility in water is low, but it can dissolve in organic solvents like ether, ethanol, and dichloromethane . This solubility profile could influence its distribution in different biological environments.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-phenyl-4-{[2-(trifluoromethyl)benzylidene]amino}-4H-1,2,4-triazole-3-thiol is its diverse biological activities, which make it a promising compound for various scientific applications. This compound has also been shown to have low toxicity, making it a safe compound for in vitro and in vivo experiments. However, the main limitation of this compound is its low solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for the study of 5-phenyl-4-{[2-(trifluoromethyl)benzylidene]amino}-4H-1,2,4-triazole-3-thiol. One potential area of research is the development of this compound as a cancer therapy. Further studies are needed to investigate the efficacy of this compound in animal models and clinical trials. Another potential area of research is the development of this compound as an antimicrobial agent. Studies are needed to investigate the mechanism of action of this compound against bacterial strains and to optimize its antimicrobial activity. In addition, further studies are needed to investigate the potential of this compound as an enzyme inhibitor and to explore its potential applications in other scientific fields.

Scientific Research Applications

5-phenyl-4-{[2-(trifluoromethyl)benzylidene]amino}-4H-1,2,4-triazole-3-thiol has been extensively studied for its various scientific applications. In cancer therapy, this compound has shown promising results as a potent inhibitor of cancer cell growth. It has been reported to induce apoptosis in cancer cells by targeting the mitochondrial pathway. This compound has also been studied for its enzyme inhibition activity, particularly as an inhibitor of acetylcholinesterase and butyrylcholinesterase. In addition, this compound has shown antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name

3-phenyl-4-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N4S/c17-16(18,19)13-9-5-4-8-12(13)10-20-23-14(21-22-15(23)24)11-6-2-1-3-7-11/h1-10H,(H,22,24)/b20-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXCRDFBUXNDEIX-KEBDBYFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-phenyl-4-{[2-(trifluoromethyl)benzylidene]amino}-4H-1,2,4-triazole-3-thiol
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5-phenyl-4-{[2-(trifluoromethyl)benzylidene]amino}-4H-1,2,4-triazole-3-thiol
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5-phenyl-4-{[2-(trifluoromethyl)benzylidene]amino}-4H-1,2,4-triazole-3-thiol
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5-phenyl-4-{[2-(trifluoromethyl)benzylidene]amino}-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
5-phenyl-4-{[2-(trifluoromethyl)benzylidene]amino}-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
5-phenyl-4-{[2-(trifluoromethyl)benzylidene]amino}-4H-1,2,4-triazole-3-thiol

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